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molecular formula C19H18O4 B8463550 5-[2-(Benzyloxy)ethyl]-3-hydroxy-4-phenylfuran-2(5H)-one CAS No. 105346-31-4

5-[2-(Benzyloxy)ethyl]-3-hydroxy-4-phenylfuran-2(5H)-one

Cat. No. B8463550
M. Wt: 310.3 g/mol
InChI Key: CNNPHWMQBWFIJL-UHFFFAOYSA-N
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Patent
US04797417

Procedure details

To a solution of methyl 2-oxo-3-phenylpropionate (2.0 g) and 3-benzyloxypropanal (1.84 g) in N,N-dimethylformamide (40 ml) was dropwise added 1,8-diazabicyclo[5.4.0]undecen-7 (1.76 ml) at 0° C. with stirring. The mixture was stirred at the same temperature for 2 hours PG,28 and the solvent was evaporated. The residue was added to diluted hydrochloric acid and extracted with diethyl ether. The extract was washed with water, dried and evaporated in vacuo. The residue was recrystallized from diisopropyl ether to give 3-hydroxy-4-phenyl-5(2-benzyloxyethyl)-2(5H)furanone (2.39 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,8-diazabicyclo[5.4.0]undecen-7
Quantity
1.76 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([O:5][CH3:6])=[O:4].[CH2:14]([O:21][CH2:22][CH2:23]C=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O>[OH:1][C:2]1[C:3](=[O:4])[O:5][CH:6]([CH2:23][CH2:22][O:21][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:7]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O=C(C(=O)OC)CC1=CC=CC=C1
Step Two
Name
Quantity
1.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC=O
Step Three
Name
1,8-diazabicyclo[5.4.0]undecen-7
Quantity
1.76 mL
Type
reactant
Smiles
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 2 hours PG,28
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was added to diluted hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
OC=1C(OC(C1C1=CC=CC=C1)CCOCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.39 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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